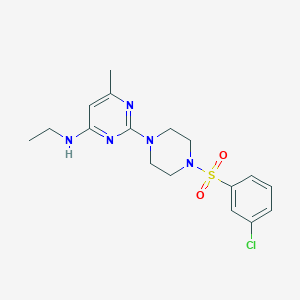

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Description

This compound features a pyrimidine core substituted at position 2 with a 4-((3-chlorophenyl)sulfonyl)piperazine group and at position 4 with an N-ethyl-6-methylamine moiety. The N-ethyl and 6-methyl substituents may influence lipophilicity and bioavailability. While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with analogs targeting central nervous system (CNS) receptors or enzymes due to the piperazine scaffold’s prevalence in such therapeutics .

Properties

IUPAC Name |

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN5O2S/c1-3-19-16-11-13(2)20-17(21-16)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)12-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJNOFZSKNSWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine , with CAS number 951919-87-2 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈ClN₃O₂S

- Molecular Weight : 303.81 g/mol

- SMILES : NCCS(=O)(=O)N1CCN(CC1)c1cccc(c1)Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group and piperazine moiety are known to enhance the compound's binding affinity to target proteins.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit a range of biological activities, including:

-

Anticancer Activity :

- Studies have shown that piperazine derivatives can inhibit the growth of cancer cells. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potential as anticancer agents .

- A compound with a similar structure inhibited PARP1 activity, which is crucial for DNA repair in cancer cells, leading to increased apoptosis .

- Antiviral Potential :

- Neuropharmacological Effects :

Case Study 1: Anticancer Efficacy

In a study focusing on the efficacy of pyrimidine derivatives against human breast cancer cells, compounds similar to our target compound were tested for their ability to inhibit cell proliferation. The most effective derivative showed an IC50 value of 18 μM, indicating significant anticancer potential comparable to established drugs like Olaparib .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral activity of related compounds against HIV. The results indicated that modifications at specific positions on the piperazine ring enhanced binding affinity to viral proteins, leading to improved inhibition of viral replication .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and analogs from the evidence:

Research Findings and Implications

- The target compound’s sulfonyl-piperazine motif may similarly enhance binding to parasitic enzymes .

- Metabolic Stability: The phenylsulfanyl group in ’s compound is prone to oxidation, unlike the target’s sulfonyl group, which is more metabolically inert.

- Solubility and Selectivity : The 4-methylpiperazine in and improves water solubility, whereas the target’s N-ethyl group may reduce it. However, the 3-chlorophenyl group could enhance selectivity for hydrophobic binding pockets .

Limitations and Contradictions

- Pharmacological Data Gaps: No direct activity data for the target compound is available in the evidence, requiring extrapolation from structural analogs.

- Discontinued Compounds : ’s compound is marked "discontinued," possibly due to toxicity or inefficacy, underscoring the need for rigorous evaluation of the target’s safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.